molecular formula C11H11BrFN3O2S B6014539 N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B6014539
M. Wt: 348.19 g/mol
InChI Key: RWPMONLBAVWPJS-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a dimethyl group on the pyrazole ring, and a sulfonamide group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination and fluorination of a phenyl ring, followed by the formation of the pyrazole ring and the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Research into its potential therapeutic effects includes studies on its activity against various diseases and its role as a pharmacophore in drug design.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substitution on the phenyl ring but lacks the pyrazole and sulfonamide groups.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar in having the bromine and fluorine atoms but differs in the overall structure and functional groups.

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPMONLBAVWPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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